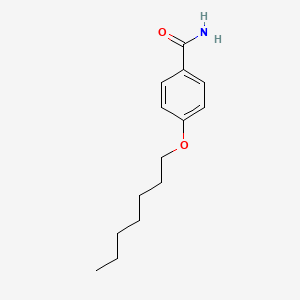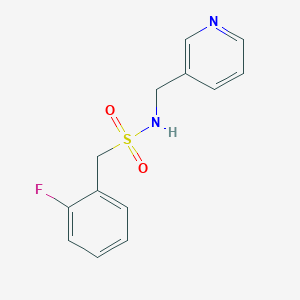![molecular formula C12H18N2O4S B4879298 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B4879298.png)
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide, also known as MPB-PS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide involves the covalent modification of the catalytic cysteine residue of PTPs. 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide reacts with the cysteine residue to form a stable sulfonamide bond, which inhibits the enzymatic activity of the PTP. This mechanism of action is unique compared to other PTP inhibitors, which typically bind to the active site of the enzyme.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit insulin signaling and glucose uptake in adipocytes, suggesting a potential role in the treatment of diabetes. 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting a potential role in cancer therapy. In addition, 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been shown to modulate the immune response and has been investigated as a potential treatment for autoimmune disorders.
実験室実験の利点と制限
One advantage of using 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide in lab experiments is its potency and specificity as a PTP inhibitor. It has been shown to be effective at inhibiting several PTPs at low concentrations, making it a valuable tool for investigating the role of these enzymes in cellular processes. However, one limitation of using 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide is its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the observed effects are specific to PTP inhibition.
将来の方向性
There are several future directions for the use of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide in scientific research. One direction is the investigation of the role of PTPs in the immune response and the potential use of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide as a treatment for autoimmune disorders. Another direction is the investigation of the role of PTPs in cancer progression and the potential use of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide as a cancer therapy. Additionally, the development of more potent and selective PTP inhibitors based on the structure of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide may lead to new therapeutic options for various diseases.
合成法
The synthesis of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide involves several steps. The first step involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The second step involves the reaction of 2-methoxy-5-chlorobenzoic acid with N-methylpropylamine to form 2-methoxy-N-methyl-5-propylaminobenzoic acid. The final step involves the reaction of 2-methoxy-N-methyl-5-propylaminobenzoic acid with sulfonyl chloride to form 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide.
科学的研究の応用
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been extensively used in scientific research as a potent inhibitor of PTPs. PTPs are enzymes that remove phosphate groups from proteins, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been shown to inhibit several PTPs, including PTP1B, SHP-1, and SHP-2, and has been used to investigate the role of these enzymes in various cellular processes.
特性
IUPAC Name |
2-methoxy-N-methyl-5-(propylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-7-14-19(16,17)9-5-6-11(18-3)10(8-9)12(15)13-2/h5-6,8,14H,4,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWHOLQWKJYAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-5-(propylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879216.png)

![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)

![dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4879240.png)


![3-(4-fluorophenyl)-2-mercapto-5-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4879288.png)
![1-[4-(3,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4879289.png)

![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879296.png)
![2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4879304.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4879318.png)
![N-(2,4-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4879321.png)